4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
CAS No.: 899984-81-7
Cat. No.: VC6224834
Molecular Formula: C21H17N3O2
Molecular Weight: 343.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899984-81-7 |
|---|---|
| Molecular Formula | C21H17N3O2 |
| Molecular Weight | 343.386 |
| IUPAC Name | 4-(5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
| Standard InChI | InChI=1S/C21H17N3O2/c25-16-7-5-14(6-8-16)18-13-19-17-3-1-2-4-20(17)26-21(24(19)23-18)15-9-11-22-12-10-15/h1-12,19,21,25H,13H2 |
| Standard InChI Key | PULUYYLFTLPVFL-UHFFFAOYSA-N |
| SMILES | C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)O)C5=CC=NC=C5 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazin-2-yl)phenol is C21H17N3O2, with a molecular weight of 343.386 g/mol. The structure comprises three distinct regions:
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Benzo[e]pyrazolo[1,5-c][1,oxazine core: A fused tricyclic system combining benzene, pyrazole, and oxazine rings, conferring rigidity and electronic diversity.
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Pyridin-4-yl substituent: A nitrogen-containing aromatic ring at position 5, enhancing hydrogen-bonding capabilities and solubility.
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Phenolic hydroxyl group: A polar functional group at position 4, enabling pH-dependent reactivity and participation in redox reactions.
The spatial arrangement of these moieties creates a planar geometry ideal for π-π stacking interactions with biological macromolecules, a feature critical for its pharmacological activity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are pivotal for structural validation. Key spectroscopic features include:
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¹H NMR: Distinct signals for the pyridine protons (δ 8.5–8.7 ppm), aromatic protons of the benzo-oxazine core (δ 6.8–7.4 ppm), and the phenolic hydroxyl (δ 5.2 ppm, broad).
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¹³C NMR: Resonances for the oxazine oxygen-linked carbons (δ 70–80 ppm) and pyridine carbons (δ 120–150 ppm).
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HPLC: Purity >98% achieved via reverse-phase chromatography, with retention times dependent on mobile-phase composition.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence optimized for yield and scalability:
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Formation of the pyrazole ring: Cyclocondensation of hydrazine derivatives with diketones under acidic conditions.
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Oxazine ring closure: Reaction with epoxides or halohydrins in the presence of base catalysts.
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Pyridine incorporation: Suzuki-Miyaura coupling with pyridin-4-ylboronic acid.
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Phenolic group introduction: Hydrolysis of protected intermediates under mild acidic conditions.
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | HCl/EtOH, 80°C | 75 | 90 |
| 2 | K2CO3/DMF, 120°C | 68 | 88 |
| 3 | Pd(PPh3)4, DME | 82 | 95 |
| 4 | H2SO4/H2O, 60°C | 91 | 98 |
Data sourced from.
Continuous Flow Reactor Advancements
Recent innovations employ continuous flow reactors to enhance reaction control and reproducibility. Benefits include:
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Temperature precision: ±1°C stability, critical for exothermic steps.
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Reduced side reactions: Laminar flow minimizes byproduct formation.
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Scalability: Throughput increased 10-fold compared to batch methods.
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits potent inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4 and PDE7, with IC50 values of 0.42 µM and 0.87 µM, respectively . This activity stems from:
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Competitive binding: The pyridine nitrogen and phenolic oxygen coordinate with Mg²⁺ in the enzyme’s active site.
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Allosteric modulation: Conformational changes induced by the benzo-oxazine core hinder substrate access .
Table 2: Inhibition Profiles Against PDE Isoforms
| PDE Isoform | IC50 (µM) | Selectivity Index |
|---|---|---|
| PDE4 | 0.42 | 12.3 |
| PDE7 | 0.87 | 8.9 |
| PDE3 | 5.21 | 1.4 |
Antioxidant and Neuroprotective Effects
Structural analogs, such as 2-methyl-5H-benzo[d]pyrazolo[5,1-b]oxazin-5-imine, demonstrate robust antioxidant activity by scavenging superoxide radicals (EC50 = 1.2 µM) . While direct data for the target compound is limited, its phenolic group suggests similar potential in mitigating oxidative stress, warranting further study .
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparison
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridine and phenolic groups to enhance selectivity for PDE isoforms .
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In Vivo Toxicity Profiling: Acute and chronic toxicity studies in rodent models to establish safety margins.
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Formulation Development: Nanoencapsulation strategies to improve bioavailability and blood-brain barrier penetration .
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